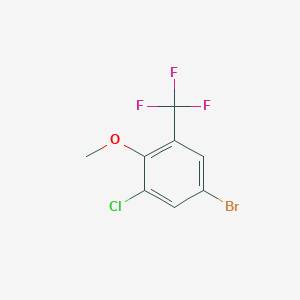

1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

5-bromo-1-chloro-2-methoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3O/c1-14-7-5(8(11,12)13)2-4(9)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTMGKANNIRNIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 3-chloro-4-methoxy-5-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

Electrophilic substitution: The methoxy and trifluoromethyl groups can direct electrophiles to specific positions on the benzene ring.

Oxidation and reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Electrophilic substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.

Oxidation and reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction.

Major Products:

Nucleophilic substitution: Formation of substituted benzene derivatives.

Electrophilic substitution: Formation of nitro or sulfonated benzene derivatives.

Oxidation and reduction: Formation of quinones or anilines.

Scientific Research Applications

1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene is used in various scientific research applications, including:

Biology: As a probe to study enzyme-substrate interactions and to investigate the effects of halogenated aromatic compounds on biological systems.

Medicine: In the development of pharmaceuticals, particularly in the synthesis of potential drug candidates with anticancer or antimicrobial properties.

Industry: As an intermediate in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the compound undergoes a two-step mechanism characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the intermediate . This mechanism is influenced by the electronic effects of the substituents on the benzene ring, which can either activate or deactivate the ring towards nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Trifluoromethylbenzene Derivatives

The following table compares key properties of 1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene with analogous compounds:

Key Observations:

- Substituent Effects : The target compound’s combination of Br, Cl, OCH₃, and CF₃ groups creates a sterically hindered and electron-deficient aromatic ring, enhancing its reactivity in nucleophilic aromatic substitution compared to analogs with fewer electron-withdrawing groups (e.g., 1-Bromo-3-(trifluoromethoxy)benzene) .

- Positional Isomerism : The position of the trifluoromethyl group significantly impacts physical properties. For example, 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene has a lower molecular weight (289.02 vs. 303.48) due to the absence of chlorine .

- Hazard Profile : Compounds with nitro or multiple halogens (e.g., 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene in ) often exhibit higher toxicity, whereas the target compound’s hazards are moderate .

Commercial Availability and Pricing

Biological Activity

1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene, with the CAS number 1809161-58-7, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C8H5BrClF3O

- Molecular Weight : 289.48 g/mol

- Density : 1.7 ± 0.1 g/cm³

- Boiling Point : Approximately 181.6 °C

- Flash Point : 63.6 °C

The trifluoromethyl group and the halogen substituents in this compound can significantly influence its biological activity. The presence of these groups often enhances lipophilicity and metabolic stability, which can lead to increased potency in biological systems.

- Antimicrobial Activity : Studies have indicated that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial properties. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

- Inhibition of Enzymatic Activity : A review of trifluoromethyl-containing compounds highlighted their role in inhibiting various enzymes, including those involved in cancer pathways. For instance, similar compounds have shown efficacy in inhibiting reverse transcriptase and other critical enzymes related to cancer proliferation .

- Neuropharmacological Effects : The trifluoromethyl group has been associated with increased potency in neurotransmitter uptake inhibition. Some studies suggest that this structural feature can enhance the ability of compounds to interact with serotonin receptors, potentially leading to applications in treating mood disorders .

Table 1: Summary of Biological Activities

Notable Research

- A study published in MDPI explored the structure-activity relationships (SAR) of various trifluoromethyl-substituted compounds, revealing that the inclusion of this group often correlates with enhanced biological activity against target enzymes involved in cancer progression .

- Another research article discussed the synthesis and evaluation of halogenated benzene derivatives, including this compound, demonstrating its potential as a lead compound for further drug development due to its favorable pharmacokinetic properties .

Safety and Handling

The compound is classified as harmful by inhalation and contact with skin, necessitating proper safety precautions during handling:

- Hazard Statements : Causes skin irritation (H315), serious eye irritation (H319).

- Recommended Protective Measures : Use gloves and protective eyewear; ensure adequate ventilation when handling.

Q & A

Basic: What are the key considerations in optimizing synthesis routes for 1-Bromo-3-chloro-4-methoxy-5-(trifluoromethyl)benzene?

Answer:

Synthesis optimization requires careful sequencing of substituent introduction to avoid undesired side reactions. For example:

- Halogenation order : Bromine and chlorine substituents are typically introduced early due to their directing effects. Methoxy groups, being strong ortho/para-directors, may require protection during halogenation to prevent competing pathways .

- Trifluoromethyl introduction : The trifluoromethyl group is often introduced via cross-coupling reactions (e.g., Kumada or Suzuki couplings) or halogen exchange using Cu-mediated methods. Its strong electron-withdrawing nature can deactivate the ring, necessitating elevated temperatures or catalysts .

- Purification : Use GC-MS or HPLC to monitor intermediate purity, as residual byproducts (e.g., dihalogenated isomers) can complicate downstream reactions .

Basic: How do the electronic effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

The substituents create a unique electronic profile:

- Trifluoromethyl (-CF₃) : Strong electron-withdrawing effect via inductive withdrawal, activating the ring toward NAS at meta/para positions relative to itself .

- Methoxy (-OCH₃) : Electron-donating via resonance, directing NAS to ortho/para positions. However, steric hindrance from -CF₃ and halogens may limit accessibility .

- Halogens (Br, Cl) : Moderate electron-withdrawing effects compete with -OCH₃, creating regioselectivity conflicts. Computational modeling (e.g., DFT calculations) is recommended to predict dominant reaction sites .

Advanced: What computational methods are suitable for predicting binding interactions between this compound and biological targets?

Answer:

- Molecular docking : AutoDock Vina is preferred for its balance of speed and accuracy. Use a grid box centered on the target’s hydrophobic pocket to account for -CF₃ interactions. The scoring function penalizes steric clashes with methoxy groups .

- MD simulations : After docking, run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Monitor hydrogen bonds between methoxy oxygen and protein residues .

- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinity contributions from individual substituents, aiding SAR refinement .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) from different synthetic batches be resolved?

Answer:

- 2D NMR analysis : Perform ¹H-¹³C HSQC and NOESY to resolve overlapping signals caused by steric crowding. The methoxy group’s protons may show unexpected splitting due to -CF₃’s magnetic anisotropy .

- Isotopic labeling : Introduce ¹⁹F labels in the trifluoromethyl group to track its electronic environment via ¹⁹F NMR. Shifts >0.5 ppm indicate batch-dependent impurities .

- Cross-validation : Compare experimental data with computational predictions (e.g., ACD/Labs or ChemDraw NMR simulations) to identify outliers .

Advanced: What strategies address regioselectivity challenges in further functionalizing this compound?

Answer:

- Directed ortho-metalation : Use a Lewis acid (e.g., BF₃·OEt₂) to complex with the methoxy group, enabling selective lithiation at the ortho position. Competing directing effects from -CF₃ and halogens require iterative optimization .

- Protecting groups : Temporarily convert the methoxy group to a bulkier silyl ether (e.g., TBS) to shield its directing influence, allowing functionalization at halogen-adjacent positions .

- Electrophilic aromatic substitution (EAS) screening : Test nitration or sulfonation under varying conditions (e.g., H₂SO₄ vs. HNO₃/CF₃CO₂H) to map reactive sites. Meta-substitution relative to -CF₃ is often dominant .

Advanced: How can researchers evaluate the compound’s in vitro biological activity while accounting for cytotoxicity?

Answer:

- Dual-assay design : Pair target-specific assays (e.g., enzyme inhibition) with cytotoxicity screens (e.g., MTT or LDH release). Use structure-activity relationship (SAR) analogs (e.g., methoxy→H or -CF₃→-CH₃) to isolate toxicity contributions .

- Metabolic stability testing : Incubate with liver microsomes to assess dehalogenation or demethylation byproducts. LC-MS/MS tracks degradation pathways linked to cytotoxicity .

- Apoptosis markers : Measure caspase-3/7 activation in cell lines to distinguish targeted activity from nonspecific cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.